molecular formula C8H11N3OS B15015427 Ethanone, 1-(5-methylfur-2-yl)-, thiosemicarbazone

Ethanone, 1-(5-methylfur-2-yl)-, thiosemicarbazone

Katalognummer: B15015427
Molekulargewicht: 197.26 g/mol
InChI-Schlüssel: OVSXILBRPUDHIY-UXBLZVDNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(E)-[1-(5-METHYLFURAN-2-YL)ETHYLIDENE]AMINO]THIOUREA is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[1-(5-METHYLFURAN-2-YL)ETHYLIDENE]AMINO]THIOUREA typically involves the condensation reaction between 5-methylfurfural and aminoguanidine nitrate. The reaction is carried out in a mixture of ethanol and water, and the solution is heated and stirred for several hours. Upon cooling, the product precipitates out as light yellow crystals .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent ratios, and reaction time to maximize yield and purity. Industrial production might also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

[(E)-[1-(5-METHYLFURAN-2-YL)ETHYLIDENE]AMINO]THIOUREA can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Wirkmechanismus

The mechanism of action of [(E)-[1-(5-METHYLFURAN-2-YL)ETHYLIDENE]AMINO]THIOUREA involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, disrupting their normal function and leading to antimicrobial effects. The Schiff base moiety allows for the formation of stable complexes with transition metals, which can enhance the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[(E)-[1-(5-METHYLFURAN-2-YL)ETHYLIDENE]AMINO]THIOUREA is unique due to the presence of the 5-methylfuran moiety, which imparts specific electronic and steric properties. This makes it particularly effective in forming stable metal complexes and exhibiting significant biological activity compared to its analogs .

Eigenschaften

Molekularformel

C8H11N3OS

Molekulargewicht

197.26 g/mol

IUPAC-Name

[(E)-1-(5-methylfuran-2-yl)ethylideneamino]thiourea

InChI

InChI=1S/C8H11N3OS/c1-5-3-4-7(12-5)6(2)10-11-8(9)13/h3-4H,1-2H3,(H3,9,11,13)/b10-6+

InChI-Schlüssel

OVSXILBRPUDHIY-UXBLZVDNSA-N

Isomerische SMILES

CC1=CC=C(O1)/C(=N/NC(=S)N)/C

Kanonische SMILES

CC1=CC=C(O1)C(=NNC(=S)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.